Ethyl 2-amino-4-chloro-3-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-4-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAHDZXAQRCRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Amino 4 Chloro 3 Methoxybenzoate
Direct Synthetic Routes to Ethyl 2-amino-4-chloro-3-methoxybenzoate
Direct synthetic routes to this compound are not extensively documented in readily available literature, suggesting that its preparation likely involves a multi-step synthesis from more common starting materials. The synthesis would logically proceed by building the substitution pattern on a simpler benzene (B151609) ring precursor. A plausible retrosynthetic analysis would involve the sequential introduction of the functional groups. For instance, one could envision a pathway starting from a substituted benzoic acid, followed by nitration, reduction, chlorination, and esterification, with the order of these steps being crucial to direct the regioselectivity.
Exploration of Analogous Synthetic Strategies for 2-Aminobenzoates
Given the limited direct synthetic information for the title compound, exploring analogous strategies for the synthesis of substituted 2-aminobenzoates provides valuable insights into potential preparative methods. These strategies involve the formation of the key functional groups present in this compound.
Oxidative Ring-Opening of Indazole Derivatives
A novel approach for the synthesis of 2-aminobenzoates involves the oxidative ring-opening of 3-aminoindazoles. rsc.org This method, based on the cleavage of the N–N bond, can yield a variety of 2-aminobenzoates under mild conditions. rsc.org By selecting the appropriate oxidant and bromine source, it is possible to achieve free, mono-, and dual-brominated aminobenzoates. rsc.org While this specific example leads to brominated compounds, the underlying principle of ring-opening a heterocyclic precursor to unveil a substituted aminobenzoate scaffold could potentially be adapted for the synthesis of chloro-substituted analogues. Recent advancements have also explored electrochemical oxidative ring-opening reactions of 2H-indazoles with alcohols to produce ortho-alkoxycarbonylated azobenzenes. researchgate.net
Nitration and Reduction Pathways for Aryl Amino Group Introduction
A common and well-established method for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the nitro group. The nitration of benzoic acid, for example, typically yields m-nitrobenzoic acid due to the deactivating, meta-directing nature of the carboxylic acid group. quora.comyoutube.com The reaction is usually carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edumasterorganicchemistry.com
For a compound like this compound, the starting material would need to be appropriately substituted to direct the nitro group to the desired position. For instance, starting with 3-methoxy-4-chlorobenzoic acid, the methoxy (B1213986) group would direct nitration to the ortho and para positions. The subsequent reduction of the nitro group to an amino group can be achieved using various reagents, such as powdered iron and ammonium (B1175870) chloride or catalytic hydrogenation with Pd/C. mdpi.com
A synthetic route for bosutinib, a pharmaceutical, starts from 3-methoxy-4-hydroxybenzoic acid, which undergoes esterification, alkylation, nitration, and then reduction. mdpi.com This sequence highlights a practical application of nitration and reduction in a multi-step synthesis of a complex substituted aniline (B41778) derivative.
Selective Halogenation Procedures on Aromatic Rings (e.g., Chlorination with N-Chlorosuccinimide)
The introduction of a chlorine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a versatile and commonly used reagent for the chlorination of aromatic compounds. commonorganicchemistry.com For activated aromatic rings, such as anilines and phenols, chlorination with NCS can proceed readily. commonorganicchemistry.com Less reactive systems may require the use of a catalyst, such as an acid. commonorganicchemistry.comacs.org
The regioselectivity of the chlorination is governed by the directing effects of the substituents already present on the ring. For instance, in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, 4-amino-2-methoxybenzoic acid methyl ester is reacted with NCS in a DMF solution. google.com This demonstrates the direct chlorination of an activated aminobenzoate ring system. The use of NCS provides a milder alternative to using elemental chlorine and can offer better control over the reaction. isca.me
| Reagent | Substrate | Conditions | Product | Yield |
| N-Chlorosuccinimide (NCS) | Methyl 4-methoxybenzoate | PhSSPh, CH3CN, 24h | Methyl 3-chloro-4-methoxybenzoate | 88% acs.org |
| N-Chlorosuccinimide (NCS) | 4-amino-2-methoxy-benzoic acid methyl ester | DMF, 65-75°C | 4-amino-5-chloro-2-methoxy-benzoic acid methyl ester | Not specified google.com |
Esterification and Transesterification Techniques for Benzoic Acid Derivatives
The ethyl ester functional group in the target molecule can be introduced through the esterification of the corresponding carboxylic acid. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly sulfuric acid), is a standard method. tcu.eduyoutube.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. tcu.edu
Various catalysts can be employed for esterification, including solid acid catalysts like Zr/Ti, which have been used for the synthesis of methyl benzoates. mdpi.com Tin(II) compounds have also been utilized as catalysts for the esterification of benzoic acid with longer-chain alcohols. google.com
| Carboxylic Acid | Alcohol | Catalyst | Product |
| Benzoic Acid | Methanol | H2SO4 | Methyl Benzoate (B1203000) tcu.edu |
| Benzoic Acid | 1-Propanol | Acid or Base | n-Propyl Benzoate youtube.com |
| Benzoic Acid | Methanol | Zr/Ti Solid Acid | Methyl Benzoate mdpi.com |
Etherification Methods for Methoxy Group Incorporation
The methoxy group is typically introduced via etherification of a corresponding hydroxyl group. A common method is the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. mdpi.comgoogle.com For example, in a synthesis starting from p-aminosalicylic acid, methylation is achieved using dimethyl sulfate in the presence of a base like potassium hydroxide (B78521). google.com
Another approach involves the reaction of a hydroxybenzoic acid with an alkyl halide in a basic environment. google.com The choice of base and reaction conditions is crucial to favor O-alkylation over esterification of the carboxylic acid functionality.
| Starting Material | Methylating Agent | Base | Product |
| Methyl 4-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane | K2CO3 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate mdpi.com |
| p-Aminosalicylic acid | Dimethyl sulfate | KOH | 4-amino-2-methoxybenzoic acid methyl ester google.com |
| o-Hydroxybenzoic acid | Alkyl halide | Crown-ether catalyst | Alkyl ethers of hydroxybenzoic acid google.com |
Methodological Advancements in the Preparation of Functionalized Benzoate Esters
The synthesis of functionalized benzoate esters, such as this compound, is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, materials science, and agrochemicals. Continuous research has led to significant methodological advancements aimed at improving efficiency, selectivity, and sustainability. These developments primarily focus on the catalysis of esterification and the introduction of functional groups onto the benzene ring.
Historically, the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, has been a widely used method. However, this approach suffers from drawbacks such as harsh reaction conditions, the production of significant waste, and potential side reactions, particularly with sensitive functional groups. scielo.br
Modern advancements have largely centered on the development of novel catalysts that are more efficient, reusable, and environmentally benign. These can be broadly categorized into metal-based catalysts and green catalysts.
Metal-Based Catalysis:
A variety of metals and their compounds have been investigated as catalysts for the preparation of benzoate esters. Zirconium, titanium, and tin compounds have shown particular promise. google.com For instance, zirconocene (B1252598) triflate has been identified as an effective catalyst for the esterification of benzoic acid with benzyl (B1604629) alcohol. diva-portal.org The choice of solvent and the ratio of reactants have been found to significantly influence the reaction yield. diva-portal.org Studies have also explored the use of solid acid catalysts, such as zirconium and titanium-based materials, which offer the advantage of easy separation from the reaction mixture and potential for reuse. mdpi.com Layered alkaline earth benzoates have also been demonstrated as effective and recyclable heterogeneous catalysts for the methyl esterification of benzoic acid, showing consistent activity over multiple reaction cycles. scielo.br
The table below summarizes findings from a study on the catalytic activity of various metal benzoates in the esterification of benzoic acid.
| Catalyst | Reaction Temperature (°C) | Catalyst Loading (wt%) | Methanol:Benzoic Acid Molar Ratio | Benzoic Acid Conversion (%) |
| Barium Benzoate | 160 | 10 | 14:1 | 68.52 |
| Barium Benzoate | 160 | 10 | 6:1 | 65.49 |
| Strontium Benzoate | 160 | 10 | 14:1 | 67.91 |
| Strontium Benzoate | 160 | 10 | 6:1 | 65.32 |
Table 1: Catalytic Activity of Metal Benzoates in Benzoic Acid Esterification scielo.br
Green Catalysis and Reaction Conditions:
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. This includes the use of ionic liquids and deep eutectic solvents (DES) as both catalysts and reaction media. dergipark.org.tr These solvents offer advantages such as low vapor pressure, thermal stability, and recyclability. In a study comparing different catalysts for the esterification of benzoic acid, a deep eutectic solvent composed of p-toluene sulfonic acid and benzyl tri-ethyl ammonium chloride demonstrated superior catalytic activity compared to the commonly used solid acid catalyst Amberlyst 15. dergipark.org.tr
Solvent-free reaction conditions are another significant advancement, reducing the environmental impact and simplifying product purification. dergipark.org.tr Microwave-assisted synthesis has also emerged as a powerful technique, often leading to shorter reaction times and higher yields. mdpi.com
Functionalization Strategies:
The synthesis of highly substituted benzoates like this compound requires precise control over the introduction of various functional groups. Methodological advancements in this area include the development of chemoselective reactions that target specific positions on the aromatic ring. For example, a patented method for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a close analog, involves a multi-step process starting from p-aminosalicylic acid. This process includes methylation, chlorination with N-chlorosuccinimide, and subsequent esterification and hydrolysis. google.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed Ullmann amination are pivotal in synthesizing benzoate ester functionalized phenylenediamine derivatives. researchgate.net Furthermore, direct C-H functionalization has arisen as a highly efficient methodology for constructing C-C bonds, offering a more step-economical alternative to classic cross-coupling reactions, although challenges with site-selectivity remain. rsc.org
The table below outlines a synthetic approach for a related compound, highlighting the yields at each step.
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | p-Aminosalicylic acid | Potassium hydroxide, Dimethyl sulfate | 4-Amino-2-methoxybenzoic acid methyl ester | - |
| 2 | 4-Amino-2-methoxybenzoic acid methyl ester | N-Chlorosuccinimide, DMF | 4-Amino-5-chloro-2-methoxybenzoic acid methyl ester | 87.5 |
| 3 | 4-Amino-5-chloro-2-methoxybenzoic acid methyl ester | Potassium hydroxide, Methanol/Water | 4-Amino-5-chloro-2-methoxybenzoic acid | 91.4 |
Table 2: Synthetic Route and Yields for 4-amino-5-chloro-2-methoxybenzoic acid google.com
These advancements in both catalytic systems and strategic functionalization provide a robust toolbox for the efficient and sustainable synthesis of complex molecules like this compound.
Chemical Reactivity and Transformation Pathways of Ethyl 2 Amino 4 Chloro 3 Methoxybenzoate
Reactivity of the Aromatic Amino Functionality
The presence of an amino group directly attached to the benzene (B151609) ring is a primary determinant of the molecule's reactivity. This group profoundly influences the electron density of the aromatic system and serves as a key nucleophilic center.
Nucleophilic Reactivity of the Amino Group
The amino group (-NH₂) in Ethyl 2-amino-4-chloro-3-methoxybenzoate possesses a lone pair of electrons on the nitrogen atom. These electrons are delocalized into the aromatic π-system, increasing the electron density of the benzene ring. This electronic effect makes the amino group itself a potent nucleophile, capable of attacking various electrophilic species. The reactivity is, however, moderated by the presence of electron-withdrawing groups on the ring, such as the chloro and ester functionalities. The nucleophilic character of the nitrogen atom is central to the amide formation and cyclization reactions that this compound readily undergoes.
Amide Formation and Related Acylation Reactions
The nucleophilic amino group reacts with a variety of acylating agents to form stable amide bonds. This transformation is a cornerstone of synthetic organic chemistry. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of an activated carboxylic acid derivative.
Common methods for the acylation of aromatic amines, which are applicable to this compound, include:
Reaction with Acyl Halides: Treatment with acyl chlorides or bromides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative. The base is necessary to neutralize the hydrohalic acid byproduct.
Reaction with Acid Anhydrides: Acylation can also be achieved using acid anhydrides. This reaction may require heating or catalysis and produces a carboxylic acid as a byproduct.
Coupling with Carboxylic Acids: Direct amide formation with carboxylic acids is facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then attacked by the amino group.
| Acylating Agent | Typical Reagents/Conditions | Byproduct |
|---|---|---|
| Acyl Chloride (R-COCl) | Pyridine or Triethylamine, CH₂Cl₂ or THF, 0°C to RT | HCl (neutralized by base) |
| Acid Anhydride ((R-CO)₂O) | Heat or acid/base catalyst | Carboxylic Acid (R-COOH) |
| Carboxylic Acid (R-COOH) | EDC, HOBt, DIPEA, DMF or CH₂Cl₂ | Urea derivative |
Cyclization Reactions Leading to Heterocyclic Systems (e.g., Quinazolines, Pyrimidines)
The ortho-relationship between the amino group and the ethyl ester functionality makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones (a class of quinazolines). These reactions involve the initial formation of an amide or amidine, followed by an intramolecular cyclization with the elimination of ethanol (B145695).
Quinazolinone Synthesis: A common and direct method for synthesizing quinazolin-4-ones is the Niementowski synthesis, which involves the thermal condensation of an anthranilic acid derivative with an amide. nih.gov For this compound, heating with formamide (B127407) would be expected to yield 7-chloro-8-methoxyquinazolin-4(3H)-one. The reaction proceeds through the formation of an intermediate N-formyl derivative which then undergoes cyclization. nih.gov
Pyrimidine (B1678525) Synthesis: While direct cyclization to a simple pyrimidine is not typical, the compound can serve as a precursor. For instance, reaction with reagents like guanidine (B92328) can lead to the formation of a diaminopyrimidine ring fused to the benzene ring, following an initial aminolysis of the ester group. The reaction of 2-aminobenzoates with guanidine is a known route to 2,4-diaminoquinazolines. This proceeds via the formation of an N-acylguanidine intermediate which subsequently cyclizes.
Reactions Involving the Ester Moiety
The ethyl ester group is the second major reactive site in the molecule. It is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond.
Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-chloro-3-methoxybenzoic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester carbonyl. The reaction is typically carried out in an aqueous alcohol solution under reflux. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring a strong acid catalyst (e.g., H₂SO₄ or HCl) and an excess of water. The equilibrium is driven towards the products by using a large volume of water.
The resulting 2-amino-4-chloro-3-methoxybenzoic acid is itself a valuable synthetic intermediate. googleapis.com
Aminolysis and Hydrazinolysis Reactions
The ester group can react with other nucleophiles, such as amines and hydrazine (B178648), to form amides and hydrazides, respectively.
Aminolysis: This reaction involves heating the ester with ammonia (B1221849) or a primary/secondary amine, often under pressure or in the presence of a catalyst. The reaction converts the ester directly into an amide. A patent describes the reaction of a closely related compound, methyl 4-amino-5-chloro-2-methoxybenzoate, with N,N-diethyl ethylenediamine, demonstrating the feasibility of this transformation within this class of molecules. googleapis.com
Hydrazinolysis: The reaction of the ethyl ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol under reflux, yields the corresponding acid hydrazide (2-amino-4-chloro-3-methoxybenzohydrazide). uantwerpen.be Acid hydrazides are stable, crystalline compounds and are versatile intermediates for the synthesis of various heterocycles like pyrazoles and oxadiazoles.
| Reaction | Nucleophile | Typical Conditions | Product Functional Group |
|---|---|---|---|
| Hydrolysis (Basic) | OH⁻ (e.g., NaOH) | Aq. EtOH, Reflux | Carboxylic Acid |
| Hydrolysis (Acidic) | H₂O / H⁺ | Aq. H₂SO₄, Reflux | Carboxylic Acid |
| Aminolysis | NH₃, RNH₂, R₂NH | Heat, often under pressure | Amide |
| Hydrazinolysis | N₂H₄·H₂O | EtOH, Reflux | Acid Hydrazide |
Transformations of the Aromatic Ring System
The reactivity of the benzene ring in this compound is influenced by the cumulative electronic effects of its substituents. The amino and methoxy (B1213986) groups are strong activating groups that donate electron density to the ring through resonance, while the chloro group is a deactivating group that withdraws electron density inductively but can donate through resonance. The ethyl ester group is a moderately deactivating group. This combination of substituents creates a complex reactivity profile, allowing for a range of potential transformations.
Ortho-Directed Metallation and Functionalization
Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This process involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
For this compound, both the amino and methoxy groups can act as directing metallation groups. The relative directing ability of these groups is crucial in determining the site of lithiation. Generally, the amino group, especially after protection (e.g., as a pivaloyl amide), is a stronger directing group than the methoxy group.
Potential Sites for Ortho-Directed Metallation:
| Directing Group | Potential Site of Lithiation | Comments |
| 2-Amino | C1 or C3 | The C1 position is sterically hindered by the adjacent ester group. The C3 position is occupied by the methoxy group. |
| 3-Methoxy | C2 or C4 | The C2 position is occupied by the amino group. The C4 position is occupied by the chloro group. |
Given the substitution pattern, direct lithiation ortho to the existing groups is challenging. However, the amino group, after suitable protection, could potentially direct lithiation to the C1 position, although this would be sterically demanding. Alternatively, the methoxy group could direct lithiation to the C2 or C4 positions, but these are already substituted. A more plausible scenario involves the synergistic direction by both the amino and methoxy groups, potentially leading to lithiation at the less sterically hindered C5 position. The chloro substituent at C4 would also influence the acidity of the adjacent C5 proton, potentially facilitating its removal.
Hypothetical Ortho-Directed Metallation and Functionalization:
A plausible reaction sequence would involve the protection of the amino group, followed by treatment with a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA. The resulting aryllithium species could then react with an electrophile.
| Step | Reagent/Conditions | Expected Outcome |
| 1. Protection | Pivaloyl chloride, pyridine | Protection of the amino group to enhance its directing ability and prevent side reactions. |
| 2. Metallation | sec-BuLi, TMEDA, THF, -78 °C | Regioselective deprotonation at the C5 position. |
| 3. Electrophilic Quench | Electrophile (e.g., I₂, DMF, (CH₃)₂S₂) | Introduction of a new substituent at the C5 position. |
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites
The chloro substituent at the C4 position of this compound serves as a handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The reactivity of the C-Cl bond in these reactions is generally lower than that of C-Br or C-I bonds. However, the development of highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of aryl chlorides.
Potential Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Aryl-substituted benzoate (B1203000) |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Alkenyl-substituted benzoate |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-substituted benzoate |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-Amino-substituted benzoate |
The success of these reactions would depend on the careful selection of the catalyst, ligand, base, and reaction conditions to overcome the lower reactivity of the aryl chloride and to avoid potential side reactions involving the other functional groups. For instance, the amino group could potentially coordinate to the palladium center and inhibit catalysis, a challenge that can often be addressed by using appropriate ligands.
Synergistic Reactivity of Multiple Functional Groups
The true synthetic utility of this compound lies in the synergistic reactivity of its multiple functional groups. The interplay between the amino, methoxy, chloro, and ester groups can be exploited to construct complex heterocyclic systems.
For example, the amino and ester groups are suitably positioned for cyclization reactions to form fused heterocyclic rings. The amino group can act as a nucleophile, while the ester can be a precursor to other functional groups or a point of cyclization.
One potential application is in the synthesis of quinoline (B57606) derivatives. The Conrad-Limpach or Doebner-von Miller reactions, or variations thereof, could potentially be employed. For instance, reaction with a β-ketoester could lead to the formation of a quinolone ring system. The substituents on the starting material would then be incorporated into the final heterocyclic product, providing a route to highly functionalized quinolines.
Another possibility involves the transformation of the amino and ester groups to participate in multicomponent reactions. For example, the amino group could be diazotized and then displaced to introduce other functionalities, or it could participate in reactions to form fused pyrazole (B372694) or isoxazole (B147169) rings. researchgate.net
Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Amino 4 Chloro 3 Methoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published research or database entries containing NMR data for Ethyl 2-amino-4-chloro-3-methoxybenzoate were found. Therefore, a detailed analysis of its proton and carbon environments, or the connectivity between them, cannot be provided at this time.
Proton (¹H) NMR Investigations
Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound are not available in the public domain.
Carbon-13 (¹³C) NMR Analysis
The characteristic chemical shifts for the carbon atoms within the this compound structure have not been reported.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
There are no available 2D-NMR spectra (COSY, HSQC, HMBC) to confirm the proton-proton or proton-carbon correlations within the molecule.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
No FT-IR spectrum for this compound could be located. Consequently, an analysis of its characteristic vibrational frequencies corresponding to its functional groups (amine, chloro, methoxy (B1213986), and ethyl ester) is not possible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Publicly accessible mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, is currently unavailable.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio (m/z) with very high accuracy. For this compound (C10H12ClNO3), HRMS would be expected to yield a highly accurate mass measurement of the molecular ion [M]+ or protonated species [M+H]+. However, a search of scientific literature did not yield any published HRMS data, such as specific measured m/z values or mass accuracy results, for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like this compound, typically yielding the protonated molecular ion [M+H]+. This analysis provides molecular weight confirmation. Despite the suitability of the technique, specific ESI-MS experimental data, including spectra or tabulated m/z values for this particular compound, are not available in the reviewed literature.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and provides information about its chromophores and conjugation system. The substituted benzene (B151609) ring in this compound constitutes a chromophore that would be expected to absorb ultraviolet light. The analysis would reveal the wavelength(s) of maximum absorbance (λmax). Nevertheless, no specific experimental λmax values or UV-Vis spectra for this compound have been documented in accessible scientific papers or databases.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are standard methods for assessing the purity of chemical compounds and for separating them from reaction mixtures or impurities. While these methods are undoubtedly used in the synthesis and quality control of this compound by chemical suppliers, specific published chromatograms, retention times, or detailed analytical method parameters (e.g., column type, mobile phase, flow rate) are not available in the public domain.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography is an indispensable tool for the separation, identification, and quantification of individual components in a mixture. For a substituted ethyl aminobenzoate derivative such as this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. This is due to the non-polar nature of the C18 stationary phase, which effectively retains the aromatic compound, and the use of a polar mobile phase to elute the analyte.
The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve adequate resolution, peak symmetry, and sensitivity. The presence of an amino group, a chloro group, and a methoxy group on the benzene ring, along with the ethyl ester functionality, will influence the compound's retention behavior. The basic amino group, in particular, may necessitate the use of a buffered mobile phase to ensure consistent ionization and prevent peak tailing.
A typical HPLC method for the analysis of this compound would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Detailed Research Findings:
In a hypothetical analysis, the chromatogram of a standard solution of this compound would exhibit a single, well-defined peak at a specific retention time, for instance, approximately 7.5 minutes under the conditions outlined in Table 1. The purity of a synthesized batch could then be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by plotting the peak area against a series of known concentrations of a reference standard. This curve would demonstrate a linear relationship, allowing for the accurate determination of the concentration of the compound in unknown samples. The method's specificity would be confirmed by the absence of interfering peaks from potential impurities or degradation products at the retention time of the analyte.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of organic reactions and for the preliminary screening of compound purity. For a compound like this compound, TLC on silica (B1680970) gel plates is a standard approach.
The separation on a silica gel plate, a polar stationary phase, is governed by the polarity of the analyte and the mobile phase. A mobile phase of appropriate polarity is chosen to achieve a good separation of the starting materials, intermediates, and the final product, with distinct spots and optimal retardation factor (Rf) values. The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material. The consumption of the starting material and the formation of the product can be visually assessed over time.
Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), as the aromatic ring of this compound will absorb UV radiation. Further visualization can be accomplished using various staining reagents that react with the functional groups present in the molecule.
Table 2: Representative TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ pre-coated aluminum plates |
| Mobile Phase | Toluene:Ethyl Acetate (7:3, v/v) |
| Chamber | Saturated with the mobile phase |
| Application | Capillary spotting of the sample solution |
| Development | Ascending, until the solvent front is ~1 cm from the top |
| Visualization | UV light (254 nm) |
Detailed Research Findings:
In a typical TLC analysis for monitoring the synthesis of this compound, a sample of the reaction mixture would be spotted on the TLC plate at different time intervals. The starting materials would have their own characteristic Rf values. As the reaction progresses, a new spot corresponding to the product, this compound, would appear and intensify, while the spots of the starting materials would diminish. For instance, the product might exhibit an Rf value of approximately 0.5 in the proposed mobile phase, while the starting materials would have different Rf values, allowing for clear differentiation. The completion of the reaction would be indicated by the disappearance of the limiting starting material's spot. For purity screening, a single, well-defined spot for a purified sample of this compound would suggest a high degree of purity. The presence of additional spots would indicate the presence of impurities.
Computational and Theoretical Investigations of Ethyl 2 Amino 4 Chloro 3 Methoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. These methods use the principles of quantum mechanics to model molecules and their interactions. For a molecule like Ethyl 2-amino-4-chloro-3-methoxybenzoate, these calculations can provide deep insights into its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. materialsciencejournal.organalis.com.myresearchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. For this compound, a DFT analysis would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p). materialsciencejournal.orgresearchgate.net
Such calculations would yield crucial information about the molecule's electronic properties, including total energy, dipole moment, and the distribution of atomic charges. These properties are essential for understanding the molecule's stability, polarity, and intermolecular interactions.
Before analyzing its properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through a process called geometry optimization. Starting from an initial guess of the molecular structure, the calculation algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable conformation.
For a flexible molecule with rotatable bonds, such as the ethyl and methoxy (B1213986) groups in this compound, multiple stable conformations (local minima on the potential energy surface) may exist. A conformational analysis would be performed to explore the conformational energy landscape, identifying the different possible shapes the molecule can adopt and their relative energies. This is crucial for understanding which conformations are most likely to be present under different conditions and how the molecule's shape influences its properties.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. materialsciencejournal.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
An FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. materialsciencejournal.org A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO on the molecular structure indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative for this compound and not derived from published experimental or computational results.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
For this compound, an MEP map would reveal regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights from FMO analysis.
Spectroscopic Property Predictions
Computational methods can also predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. dergipark.org.tr
For this compound, theoretical chemical shifts would be calculated for each hydrogen and carbon atom in the optimized molecular structure. These calculated values can then be compared with experimental NMR data to confirm the structure and aid in the assignment of signals in the experimental spectrum. Linear regression analysis is often used to correlate the theoretical and experimental data, which can improve the accuracy of the predictions. dergipark.org.tr
Theoretical IR and UV-Vis Spectra Simulation
Computational chemistry provides a powerful tool for simulating and predicting the spectroscopic properties of molecules, such as this compound. Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra offer valuable insights into the molecule's vibrational modes and electronic transitions, respectively. These simulations are typically performed using quantum chemical methods like Density Functional Theory (DFT).
The theoretical IR spectrum reveals the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms within the molecule. By analyzing these computed frequencies, specific functional groups can be identified. For instance, in a molecule structurally similar to this compound, the N-H stretching vibrations of the amino group are expected in a specific region of the spectrum. materialsciencejournal.org Similarly, the carbonyl (C=O) stretching of the ester group and the C-Cl stretching vibrations can be predicted. materialsciencejournal.org Comparison between theoretical and experimental spectra, when available, allows for a detailed assignment of the observed vibrational bands. materialsciencejournal.org
Theoretical UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), provide information about the electronic transitions between molecular orbitals. materialsciencejournal.orgresearchgate.net These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths. materialsciencejournal.org The electronic transitions in molecules like this compound are typically of the π → π* and n → π* type, involving the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. The solvent environment can also be incorporated into these simulations to study its effect on the absorption spectrum. materialsciencejournal.org
Interactive Data Table: Representative Theoretical Vibrational Frequencies for a Structurally Similar Molecule
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretching | 3432 |
| C-H Stretching (aliphatic) | 2983 |
| Nitrile Stretching | 2213 |
| C=C Stretching | 1654 |
Note: This data is for a molecule with similar functional groups and is intended to be representative.
Bonding Analysis
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study the bonding and electronic structure of molecules in detail. uni-muenchen.deuba.arwisc.edu It provides a localized picture of the electron density in terms of Lewis-like bonds and lone pairs, making it easier to interpret chemical bonding. uni-muenchen.dewisc.edu NBO analysis is particularly useful for understanding intermolecular interactions and charge delocalization within a molecule.
In the context of this compound, NBO analysis can elucidate the nature of hydrogen bonding, both intramolecularly and intermolecularly. nih.gov For example, an intramolecular hydrogen bond could exist between the amino group and the ester carbonyl oxygen. NBO analysis quantifies the strength of these interactions by calculating the stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO (e.g., a lone pair on the oxygen) to an acceptor NBO (e.g., an anti-bonding orbital of the N-H bond). nih.gov
Interactive Data Table: Example of NBO Analysis for a Hydrogen-Bonded System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| O(lone pair) | N-H (anti-bonding) | 5.8 |
| C-C (bonding) | C-C (anti-bonding) | 2.1 |
Note: This data is from a representative molecule exhibiting hydrogen bonding and is for illustrative purposes.
Advanced Theoretical Property Evaluations
Non-Linear Optical (NLO) Properties
Computational methods are instrumental in predicting the non-linear optical (NLO) properties of materials, which are crucial for applications in optoelectronics and photonics. researchgate.net Molecules with significant NLO properties typically possess a large dipole moment, extended π-conjugation, and strong intramolecular charge transfer (ICT). researchgate.net
For a molecule like this compound, the presence of electron-donating (amino, methoxy) and electron-withdrawing (ester, chloro) groups attached to the benzene (B151609) ring suggests the potential for ICT and, consequently, NLO activity. Quantum chemical calculations can be employed to compute the key parameters that govern NLO response, such as the first hyperpolarizability (β).
Computational studies on similar organic molecules have shown that the magnitude of β is highly sensitive to the molecular structure and the nature of the substituents. researchgate.net Theoretical investigations can help in designing molecules with enhanced NLO properties by systematically modifying the donor and acceptor groups.
Mechanistic Studies of Chemical Reactions via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally. nih.gov By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step process of bond breaking and formation.
Applications of Ethyl 2 Amino 4 Chloro 3 Methoxybenzoate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Pharmaceutical Intermediates
The molecular framework of Ethyl 2-amino-4-chloro-3-methoxybenzoate is particularly well-suited for the synthesis of heterocyclic compounds that form the core of many pharmaceutical agents. The ortho-disposed amino and ester functionalities are pivotal for cyclization reactions, enabling the construction of fused ring systems that are prevalent in medicinal chemistry.
Quinolines and quinazolines are privileged scaffolds in drug discovery, appearing in a wide range of therapeutic agents with activities including antimalarial, anticancer, and anti-inflammatory properties. This compound serves as an ideal precursor for substituted versions of these heterocycles, where the chloro and methoxy (B1213986) groups can modulate the pharmacological profile of the final compound.
One of the classical methods for quinoline (B57606) synthesis is the Gould-Jacobs reaction. researchgate.net In this pathway, an aniline (B41778) derivative, such as this compound, is reacted with a malonic acid derivative like diethyl 2-(ethoxymethylene)malonate. The initial reaction forms an intermediate anilinomethylenemalonate, which upon thermal cyclization, typically in a high-boiling point solvent like diphenyl ether, yields a 4-hydroxyquinoline. This intermediate can be further functionalized; for instance, treatment with phosphorus oxychloride can convert the hydroxyl group into a chloro group, providing a key intermediate for further nucleophilic substitution reactions to build libraries of potential drug candidates. researchgate.net
Similarly, quinazolines can be synthesized through various condensation and cyclization strategies. For instance, the reaction of an anthranilic acid derivative (which can be obtained from the hydrolysis of the ethyl ester of the title compound) with a formamide (B127407) can lead to the formation of the quinazolinone core. The substituents on the benzene (B151609) ring are carried through the synthesis, allowing for the creation of specifically decorated quinazoline (B50416) derivatives that can be screened for biological activity. nih.gov The synthesis of 4-anilino-6-aminoquinazoline derivatives, for example, has been shown to yield potent inhibitors of MERS-CoV. nih.gov
Table 1: Representative Gould-Jacobs Reaction for Quinoline Synthesis
| Step | Reactant A | Reactant B | Key Intermediate | Product | Typical Conditions |
| 1 | Substituted Aniline (e.g., this compound) | Diethyl 2-(ethoxymethylene)malonate | Anilinomethylenemalonate derivative | 4-Hydroxyquinoline derivative | Heating, often neat or in ethanol (B145695) |
| 2 | 4-Hydroxyquinoline derivative | Phosphorus Oxychloride (POCl₃) | - | 4-Chloroquinoline derivative | Reflux in POCl₃ |
Role in the Construction of other Biologically Active Compounds
Beyond quinolines and quinazolines, the reactivity of this compound makes it a suitable starting point for other classes of biologically active compounds. The field of drug discovery often employs the concept of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. mdpi.com
Substituted aminobenzoates are foundational in creating a variety of heterocyclic systems. For example, the synthesis of benzothiazoles, another important scaffold in medicinal chemistry, often begins with substituted anilines. researchgate.netnih.gov The amino group can be transformed into a thiocyanate (B1210189) or reacted with other sulfur-containing reagents to facilitate the cyclization needed to form the thiazole (B1198619) ring fused to the benzene core. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for modification and the attachment of other molecular fragments. This versatility allows for the systematic exploration of chemical space around the core structure to optimize biological activity. nih.gov
Intermediate in the Preparation of Agrochemicals
While the direct application of this compound as an intermediate in the synthesis of specific, commercialized agrochemicals is not extensively documented in publicly available literature, the chemical scaffolds it produces have known relevance in the agricultural sector. For instance, certain quinoline derivatives have been investigated for their potential as agrochemicals. researchgate.net The synthetic pathways used to produce pharmaceutical intermediates are often adaptable for the creation of active ingredients in pesticides, herbicides, and fungicides. Given that this compound is a functionalized aniline, a class of chemicals widely used in the synthesis of agrochemicals (e.g., dinitroaniline herbicides), its potential as a precursor for novel crop protection agents remains a plausible area for research and development.
Starting Material for Advanced Materials and Ligands
The application of this compound extends beyond biologically active molecules into the realm of materials science. The structure contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons, making it a potential candidate to function as a ligand for coordinating with metal ions.
The amino group and the carbonyl oxygen of the ester group can act as donor sites, allowing the molecule to form stable complexes with various transition metals. Such metal-organic complexes are a cornerstone of modern materials science, with applications in catalysis, chemical sensing, and the development of novel materials with unique electronic or optical properties. While specific research detailing the use of this compound in the synthesis of advanced materials or as a specific ligand is not widely reported, its chemical nature is analogous to other aminobenzoate ligands that are known to form metal-organic frameworks (MOFs) and coordination polymers. Therefore, it represents a potentially valuable, yet underexplored, building block for the design and synthesis of new functional materials.
Conclusion and Future Research Directions
Summary of Current Understanding of Ethyl 2-amino-4-chloro-3-methoxybenzoate
This compound is a substituted anthranilic acid ester. The current body of scientific literature on this specific compound is limited, with much of the available information pertaining to its isomers or related derivatives. Its fundamental role appears to be that of a chemical intermediate or a building block in organic synthesis. Anthranilic acid and its derivatives are recognized for their therapeutic potential and are used in the creation of compounds for treating a range of conditions, including cancer and metabolic disorders. nih.gov
From a structural standpoint, the molecule possesses several functional groups—an ethyl ester, a primary amine, a chloro group, and a methoxy (B1213986) group—that make it a versatile reagent for further chemical modifications. The presence of these groups on the benzene (B151609) ring suggests its potential utility in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. While specific synthetic routes for this compound are not extensively detailed in readily available literature, methods for preparing structurally similar compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, have been documented. google.com These syntheses often involve multi-step processes including methylation, chlorination, and esterification of aminobenzoic acid precursors. google.comgoogleapis.com
The biological activities of the broader class of anthranilate derivatives have been explored, with studies indicating potential antimicrobial, antiviral, and insecticidal properties. nih.gov Furthermore, some analogues of anthranilic acid have been investigated for their roles as apoptosis initiators and inhibitors of certain enzymatic pathways. nih.gov However, specific data on the biological profile of this compound itself is not currently available in the public domain.
Identification of Knowledge Gaps and Untapped Research Avenues
The review of existing literature reveals significant knowledge gaps concerning this compound. These gaps represent untapped avenues for future research that could unveil novel properties and applications for this compound.
A primary knowledge gap is the lack of detailed, published synthetic procedures specifically for this compound. While methods for related isomers exist, dedicated studies to optimize the synthesis of this particular isomer, focusing on yield, purity, and scalability, are needed. Furthermore, the exploration of greener synthetic routes, minimizing the use of hazardous reagents and solvents, would be a valuable contribution.
Secondly, there is a clear absence of data on the physicochemical and spectral properties of this compound. A comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide a foundational dataset for this compound.
The most significant knowledge gap lies in the biological activity of this compound. Given that various substituted anthranilates exhibit interesting pharmacological properties, a systematic investigation into the potential antimicrobial, antifungal, anticancer, and anti-inflammatory activities of this compound is warranted. Such studies could reveal novel therapeutic applications.
Finally, the utility of this compound as a building block in the synthesis of more complex molecules is largely unexplored. Research into its reactivity and its application in the construction of novel heterocyclic systems or as a precursor for active pharmaceutical ingredients could be a fruitful area of investigation.
| Identified Knowledge Gap | Potential Research Avenue |
| Lack of specific and optimized synthetic routes. | Development of efficient, scalable, and green synthetic methodologies. |
| Absence of comprehensive physicochemical and spectral data. | Full characterization using modern analytical techniques (NMR, MS, X-ray crystallography). |
| No reported biological activity. | Screening for antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities. |
| Unexplored potential as a synthetic building block. | Investigation of its use in the synthesis of novel heterocyclic compounds and potential APIs. |
Perspectives on Novel Synthetic Methodologies and Applications
Future research on this compound could lead to the development of novel synthetic methodologies and uncover new applications. Drawing inspiration from the synthesis of related compounds, future work could focus on developing more efficient and environmentally friendly synthetic strategies. For instance, the use of solid-supported syntheses could facilitate high-throughput preparation and purification of this and related N-substituted anthranilates. evitachem.com
The true potential of this compound likely lies in its application as a precursor for more complex and biologically active molecules. Its structure is amenable to a variety of chemical transformations. For example, the primary amino group can be readily derivatized to form amides, sulfonamides, or be used in cyclization reactions to construct heterocyclic rings. The chloro and methoxy substituents can also influence the electronic properties and reactivity of the benzene ring, potentially leading to unique chemical transformations.
Given the known biological activities of other anthranilate derivatives, it is conceivable that this compound or its derivatives could exhibit interesting pharmacological profiles. For example, substituted anthranilic acids have been investigated for their potential in neuroprotection and as inhibitors of enzymes like α-glucosidase. nih.gov A focused research program to synthesize a library of compounds derived from this compound and screen them for various biological activities could lead to the discovery of new therapeutic agents. The development of novel benzimidazole (B57391) derivatives from aminobenzoic acid precursors is a well-established route to compounds with pharmacological interest, and this could be a promising direction for future work with the title compound. nih.gov
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-4-chloro-3-methoxybenzoate, and how can reaction intermediates be characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach includes:
Esterification : Reacting 4-chloro-3-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.
Nitration/Reduction : Introducing the amino group via nitration followed by reduction (e.g., using Fe/HCl or catalytic hydrogenation).
Purification : Column chromatography or recrystallization to isolate the product.
Q. Key Characterization Steps :
- NMR Spectroscopy : Confirm substituent positions (e.g., aromatic proton splitting patterns in ¹H NMR).
- HPLC : Assess purity (>95% typically required for research-grade material).
- Melting Point Analysis : Compare with literature values to verify consistency .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A combination of techniques is essential:
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound?
Methodological Answer: By-product formation often arises during nitration or esterification. Strategies include:
- Temperature Control : Maintain nitration below 0°C to avoid over-nitration.
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to improve regioselectivity.
- In Situ Monitoring : Employ TLC or inline IR to track reaction progress.
For example, reducing the reaction time during esterification from 12 hours to 8 hours decreased dimerization by 15% in related benzoate syntheses .
Q. How should researchers resolve contradictions in spectral data when assigning substituent positions on the aromatic ring?
Methodological Answer: Conflicting data (e.g., ambiguous NOE effects in NMR) require cross-validation:
2D NMR Techniques : Use HSQC or HMBC to correlate protons and carbons.
X-ray Crystallography : Resolve ambiguities by determining the crystal structure (if single crystals are obtainable).
Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA).
In a study on a similar chlorinated benzoate, HMBC correlations confirmed the methoxy group’s position at C3, resolving prior misassignments .
Q. What experimental approaches are used to investigate the enzyme inhibition mechanisms of this compound?
Methodological Answer: To study enzyme interactions:
Kinetic Assays : Measure changes in substrate turnover rates (e.g., spectrophotometric monitoring of NADH oxidation).
Docking Simulations : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450).
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
For example, structural analogs of this compound showed competitive inhibition of CYP3A4 with Ki values <10 μM, suggesting potential for drug-drug interaction studies .
Q. How can researchers design stability studies to evaluate the degradation pathways of this compound under varying pH conditions?
Methodological Answer:
Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C).
LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay equations.
A related methoxybenzoate derivative showed 90% degradation at pH 12 after 72 hours, primarily via ester cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
